Poly(D,L-lactide-co-glycolide), a copolymer of D,L-lactide and glycolide, is one of the most significant biopolymers in medical applications. It is classified as a biodegradable and biocompatible polymer, making it highly suitable for various biomedical uses. The interest in this polymer stems from its ability to be tailored for specific degradation kinetics and its non-toxic nature .
The synthesis of poly(D,L-lactide-co-glycolide) can be achieved through two primary methods:
The preferred method is the ring-opening polymerization of the cyclic dimers of lactic acid (lactide) and glycolic acid (glycolide). This process yields copolymers with high molecular weights and better mechanical properties.
The molecular structure of poly(D,L-lactide-co-glycolide) is characterized by the alternating or random arrangement of lactide and glycolide units. The ratio of these units can be adjusted to modify the polymer's properties.
The synthesis of poly(D,L-lactide-co-glycolide) involves several key chemical reactions:
The mechanism of action of poly(D,L-lactide-co-glycolide) in biomedical applications is primarily related to its biodegradability and biocompatibility.
Poly(D,L-lactide-co-glycolide) exhibits several important physical and chemical properties:
Poly(D,L-lactide-co-glycolide) has a wide range of scientific and biomedical applications:
Emulsification-diffusion techniques leverage partially water-miscible solvents (e.g., ethyl acetate, propylene carbonate) to create poly(D,L-lactide-co-glycolide) nanoparticles. In this method, the polymer is dissolved in the organic phase and emulsified in an aqueous surfactant solution. The solvent diffuses into the water phase upon dilution, precipitating nanoparticles with controlled sizes. Adjusting the organic-to-aqueous phase ratio directly influences particle diameter; for example, a 1:3 ratio yields nanoparticles of 72 ± 6.8 nm, while 1:5 and 1:10 ratios produce 125.8 ± 6.8 nm and 192.6 ± 15.2 nm particles, respectively [6]. Ethanol serves as an effective stabilizer alternative to poly(vinyl alcohol), eliminating residual surfactants and enabling functionalization for biomedical applications [6]. This technique is particularly suitable for hydrophobic drugs, with encapsulation efficiencies exceeding 90% for compounds like periglaucine A [3].
Table 1: Nanoparticle Sizes Achieved via Emulsification-Diffusion
Organic:Aqueous Phase Ratio | Mean Particle Size (nm) | Size Distribution |
---|---|---|
1:3 | 72 ± 6.8 | ±9.4% |
1:5 | 125.8 ± 6.8 | ±5.4% |
1:10 | 192.6 ± 15.2 | ±7.9% |
Solvent/nonsolvent precipitation enables precise control over poly(D,L-lactide-co-glycolide) particle morphology by manipulating precipitation kinetics. Acetone solutions of poly(D,L-lactide-co-glycolide) are poured into nonsolvents like methanol, inducing instantaneous polymer precipitation. Centrifugation parameters (time, velocity) critically influence particle uniformity: 120 minutes at 4,000 rpm yields spherical particles with minimal agglomeration [2]. Ascorbic acid encapsulation (15–70% w/w) directly impacts morphology; ratios ≤15% maintain spherical shapes (130–200 nm), while higher ratios cause irregular agglomeration and size increases [2]. Stereological analysis confirms that form factors (fL) >0.9 correlate with optimal sphericity, essential for cellular uptake efficiency.
Homogenization parameters govern drug encapsulation efficiency and release kinetics in poly(D,L-lactide-co-glycolide) systems. For hydrophilic drugs like 5-fluorouracil, water-in-oil-in-water (W/O/W) double emulsion homogenization at 1,200 rpm achieves 60–75% encapsulation [1] [8]. Phase volume ratios and stabilizer concentrations (e.g., 0.02% poly(vinyl alcohol)) further optimize drug retention. Hydrophobic compounds like betulinic acid require single-emulsion homogenization, though their low hydrophilicity limits encapsulation to 35% [3]. Ultraviolet spectroscopy studies confirm that homogenization at 10,000 rpm reduces burst release to <20% within 24 hours by forming denser matrices [2].
Table 2: Homogenization Parameters and Drug Encapsulation Outcomes
Drug | Homogenization Method | Speed (rpm) | Encapsulation Efficiency | Burst Release (24 h) |
---|---|---|---|---|
5-Fluorouracil | W/O/W double emulsion | 1,200 | 60–75% | 30–40% |
Ascorbic acid | Phase homogenization | 10,000 | 85% (15% loading) | <20% |
Betulinic acid | Single emulsion | 8,000 | 35% | 30% |
Block copolymerization integrates soft poly(ɛ-caprolactone) segments with poly(D,L-lactide-co-glycolide) chains to enhance elasticity while preserving biodegradability. Using tin(II) 2-ethylhexanoate or organic catalysts (e.g., thiourea derivatives), benzyl-protected poly(ɛ-caprolactone) initiates lactide/glycolide ring-opening polymerization, forming diblock copolymers. Subsequent hydrogenolysis removes benzyl groups, exposing terminal hydroxyl and carboxyl groups for chain extension [5] [8]. These architectures exhibit microphase separation, where poly(ɛ-caprolactone) domains (glass transition temperature ≈ −60°C) provide elasticity, and poly(D,L-lactide-co-glycolide) segments (glass transition temperature ≈ 45–50°C) maintain structural integrity [8].
Self-polycondensation of poly(D,L-lactide-co-glycolide)-b-poly(ɛ-caprolactone) diblock macromonomers synthesizes multiblock copolymers without toxic coupling agents. Carbodiimide-mediated polycondensation activates terminal carboxyl groups, forming high-molecular-weight chains (weight-average molecular weight > 200,000 g/mol) [8]. Glycolide incorporation (25–50 mol%) disrupts lactide crystallinity, confirmed by the absence of wide-angle X-ray diffraction peaks at 16.5° and 18.8°. Consequently, hydrolytic degradation accelerates; poly(D,L-lactide-co-glycolide)-b-poly(ɛ-caprolactone) loses 60% mass in phosphate-buffered saline within 8 weeks, whereas poly(L-lactide)-b-poly(ɛ-caprolactone) retains >80% mass. Despite reduced crystallinity, tensile strength increases to 45 MPa due to nanoscale hard domains [8].
Table 3: Properties of Multiblock Copolymers via Self-Polycondensation
Copolymer Composition | Crystallinity | Tensile Strength (MPa) | Mass Loss in PBS (8 weeks) |
---|---|---|---|
PLLA-b-PCL | High | 38 | <20% |
PLGA (75:25)-b-PCL | Low | 45 | 60% |
PLGA (50:50)-b-PCL | Amorphous | 32 | >80% |
Triblock systems incorporating poly(ethylene glycol) enable thermoresponsive sol-gel transitions for injectable hydrogels. Sodium hydride-initiated ring-opening polymerization of lactide/glycolide mixtures yields telechelic poly(D,L-lactide-co-glycolide) precursors, which are coupled with poly(ethylene glycol) using green processes devoid of heavy metals [4]. Adjusting the lactide-to-glycolide ratio (e.g., 37–64% glycolide) modulates lower critical solution temperature behavior: systems with 30% poly(ethylene glycol) and 50:50 poly(D,L-lactide-co-glycolide) transition from sol to gel at 25°C, facilitating syringe injection [4]. Nuclear magnetic resonance analyses confirm randomized monomer distributions, which prevent crystallization and ensure rapid hydrogel dissolution. Applications include sustained drug depots releasing anti-parasitic compounds (e.g., periglaucine A) over 72 hours [3] [4].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3